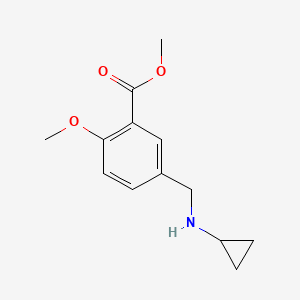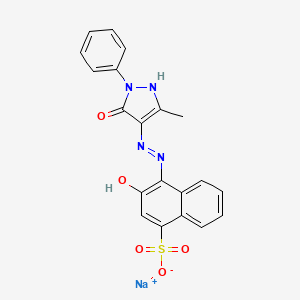![molecular formula C14H11N3O2 B1489712 4-oxo-2-(4-méthoxyphényl)-3H,4H-pyrido[2,3-d]pyrimidine CAS No. 55364-62-0](/img/structure/B1489712.png)
4-oxo-2-(4-méthoxyphényl)-3H,4H-pyrido[2,3-d]pyrimidine
Vue d'ensemble
Description
“2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 55364-62-0 and a molecular weight of 253.26 .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to the compound , has been reported . The synthesis involved a series of reactions, including the incorporation of active moieties such as halo compounds, pyrazolo, pyrano, pyrimido, and pyrido-derivatives with active methylene groups in thiobarbituric acid derivatives .Molecular Structure Analysis
The molecular structure of “2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one” can be represented by the InChI Code: 1S/C14H11N3O2/c1-19-10-6-4-9(5-7-10)12-16-13-11(14(18)17-12)3-2-8-15-13/h2-8H,1H3,(H,15,16,17,18) .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one” are not available, related compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated for their inhibitory activity towards PARP-1 .Applications De Recherche Scientifique
Oncologie : Activité Antitumorale
Les dérivés de la pyridopyrimidine ont été étudiés pour leurs effets antitumoraux. Plus précisément, des composés tels que la 4-oxo-2-(4-méthoxyphényl)-3H,4H-pyrido[2,3-d]pyrimidine se sont avérés prometteurs pour inhiber la croissance tumorale. Par exemple, des analogues tels que le Piritrexim ont inhibé la dihydrofolate réductase (DHFR) et ont démontré de bons effets antitumoraux .
Pharmacologie : Développement de Médicaments
La partie pyridopyrimidine est présente dans plusieurs médicaments pertinents. Son squelette structural est propice au développement de nouvelles thérapies. Par exemple, le Palbociclib, un médicament développé par Pfizer pour le traitement du cancer du sein, contient une structure pyridopyrimidine similaire .
Recherche Antimicrobienne
La recherche sur les propriétés antimicrobiennes des dérivés de la pyridopyrimidine a été considérable. Ces composés ont été évalués pour leur efficacité contre diverses infections bactériennes et fongiques, ce qui les rend précieux dans le développement de nouveaux agents antimicrobiens .
Rhumatologie : Propriétés Anti-inflammatoires
Certains dérivés de la pyridopyrimidine ont montré une activité potentielle contre la polyarthrite rhumatoïde. Ceci est dû à leurs propriétés anti-inflammatoires, qui peuvent être exploitées pour développer des traitements pour les maladies inflammatoires .
Chimie Synthétique : Blocs de Construction
Enfin, en chimie synthétique, des composés comme la This compound servent de blocs de construction pour la création d'une large gamme de molécules complexes. Leur polyvalence en synthèse les rend précieux pour le développement de nouvelles entités chimiques .
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to interact with various targets, such as poly (adp-ribose) polymerase 1 (parp-1) and various cancer cell lines .
Mode of Action
Similar compounds have been reported to induce changes in cellular processes, such as the induction of cell death and antiproliferative effects .
Biochemical Pathways
Similar compounds have been reported to affect various pathways related to cell proliferation and apoptosis .
Pharmacokinetics
It’s worth noting that the lipophilicity of a compound can influence its ability to diffuse easily into cells .
Result of Action
Similar compounds have been reported to have antiproliferative effects and induce cell death .
Action Environment
It’s worth noting that the presence of substituents in certain positions can enhance both antibacterial and antifungal action .
Analyse Biochimique
Biochemical Properties
2-(4-Methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to receptor tyrosine kinases such as VEGFR2, inhibiting their activity and thereby affecting cell signaling pathways involved in angiogenesis . The interactions between 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.
Cellular Effects
2-(4-Methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one has been observed to exert various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways such as the MAPK pathway . This compound also affects gene expression by downregulating pro-inflammatory cytokines and upregulating anti-apoptotic genes . Furthermore, it influences cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one involves several key processes. At the molecular level, this compound binds to the active sites of enzymes such as COX-2 and VEGFR2, inhibiting their catalytic activity . It also interacts with DNA and RNA, affecting gene transcription and translation . Additionally, 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one have been studied over various time periods. This compound is relatively stable under physiological conditions, with minimal degradation observed over time . Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and persistent modulation of gene expression . Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, beyond which the risk of toxicity increases .
Metabolic Pathways
2-(4-Methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins . It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in various cellular compartments . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
2-(4-Methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is localized in different subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function can be affected by its localization, as it may interact with specific biomolecules in these compartments . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, influencing its overall efficacy and biological effects .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-10-6-4-9(5-7-10)12-16-13-11(14(18)17-12)3-2-8-15-13/h2-8H,1H3,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZQXJOJGTXZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)
![4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1489630.png)
![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)

![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1489637.png)
![{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1489638.png)



![1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489644.png)
![2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489645.png)
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1489646.png)


